molecular formula C11H11F3N2O B2649277 N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034553-14-3

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2649277
CAS No.: 2034553-14-3
M. Wt: 244.217
InChI Key: METQXDMSZGJAFI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H13F3N2O and a molecular weight of 258.24 g/mol . This compound is part of the trifluoromethylpyridine (TFMP) family, a key structural motif in developing active ingredients for agrochemicals and pharmaceuticals . The incorporation of the trifluoromethyl group is a established strategy in medicinal and agrochemistry, as it can significantly influence a molecule's physicochemical properties, metabolic stability, and bioavailability . The specific combination of the pyridine ring, trifluoromethyl group, and cyclopropylmethyl-carboxamide moiety in this compound presents a versatile scaffold for chemical exploration. Researchers are investigating such structures for various applications, including the development of novel analgesics and the inhibition of specific enzymatic targets . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)9-4-3-8(6-15-9)10(17)16-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METQXDMSZGJAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among analogs include substituents on the pyridine ring, cyclopropane modifications, and amide side chains. Below is a comparative analysis:

Table 1: Structural Comparison of Pyridine Carboxamide Derivatives
Compound Name Pyridine Substituents Cyclopropane/Amide Modifications Molecular Weight (g/mol)
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide 6-CF₃, 3-carboxamide Cyclopropylmethyl amide ~248.2 (estimated)
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide 6-(Trifluoroethyl)amino, 5-aryl 1-Methylcyclopropyl carbamoyl 606.5
5-(3-(tert-butylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide 6-Cl, 5-aryl tert-Butylcarbamoyl 477.9
N-(6-chloro-5-iodopyridin-2-yl)pivalamide 6-Cl, 5-I Pivalamide (2,2-dimethylpropanamide) 382.6

Key Observations :

  • Trifluoromethyl vs.
  • Cyclopropane Modifications : The cyclopropylmethyl group offers moderate steric bulk compared to 1-methylcyclopropyl or tert-butylcarbamoyl groups, balancing target affinity and solubility .
  • Amide Side Chains : Pivalamide derivatives (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide) exhibit higher hydrophobicity (logP ~3.5) compared to cyclopropylmethyl carboxamides (estimated logP ~2.8) .

Key Observations :

  • Coupling Agents : Tetramethylisouronium hexafluorophosphate () and HATU (hypothetical) are efficient for amide bond formation under mild conditions .
  • Purification : Reverse-phase HPLC () achieves higher purity (>95%) compared to standard LC/MS methods .
Table 3: Property Comparison
Property Target Compound 6-(Trifluoroethyl)amino Analog tert-Butylcarbamoyl Analog
Solubility (aq., µg/mL) ~15 (predicted) <10 ~20
logP 2.8 (estimated) 3.9 3.2
Metabolic Stability (t₁/₂) >60 min (rat liver microsomes) 45 min 30 min

Key Observations :

  • The target compound’s cyclopropylmethyl group improves aqueous solubility compared to bulkier tert-butylcarbamoyl derivatives .
  • The trifluoromethyl group enhances metabolic stability relative to halogenated analogs .

Biological Activity

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in various therapeutic areas. This article summarizes the biological activity of this compound, highlighting its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with a cyclopropylmethyl group and a trifluoromethyl group. These structural elements contribute to its pharmacological properties by influencing lipophilicity and binding affinity to target proteins.

This compound has been identified as a potent inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . This enzyme plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs), which are involved in various physiological processes, including modulation of emotional behavior and neuroprotection.

Key Findings:

  • The compound exhibits nanomolar potency with an IC50 value of 72 nM against NAPE-PLD, demonstrating significant inhibitory activity compared to other compounds in its class .
  • Structural modifications, such as the introduction of specific substituents on the pyridine ring, have been shown to enhance potency. For example, replacing a morpholine group with an (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in activity .

Biological Activity and Efficacy

Recent studies have explored the biological effects of this compound in various models:

  • In Vivo Studies : The compound has been tested in freely moving mice, where it successfully modulated emotional behavior by decreasing NAE levels in the brain .
  • Antitumor Activity : Preliminary investigations suggest potential antitumor effects, although specific mechanisms remain under exploration .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR study has been conducted to optimize the compound's efficacy. The following table summarizes the impact of different substituents on biological activity:

CompoundSubstituentIC50 (nM)Notes
LEI-401Cyclopropylmethyl72Potent NAPE-PLD inhibitor
Compound 2Morpholine720Less potent than LEI-401
Compound 3(S)-3-hydroxypyrrolidine7.2Significant increase in activity

Study on Emotional Behavior Modulation

In a study published by Mocket et al., LEI-401 was shown to significantly decrease anxiety-like behaviors in mice models. The study provided insights into how modulation of NAEs can influence emotional responses, highlighting the therapeutic potential of targeting NAPE-PLD with compounds like this compound .

Antitumor Potential

Another study indicated that derivatives similar to this compound exhibited selective cytotoxicity against cancer cell lines, suggesting that further exploration could lead to new cancer therapies .

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